molecular formula C21H20FN3O4S B2923151 N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921817-85-8

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2923151
CAS No.: 921817-85-8
M. Wt: 429.47
InChI Key: VJOOFAGZFSDQMP-UHFFFAOYSA-N
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Description

The compound N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 921863-56-1) is a thiazole derivative featuring a 3-fluoro-4-methylphenyl substituent and a 3,4-dimethoxybenzamide moiety. Its molecular formula is C₂₀H₁₈FN₃O₄S, with a molecular weight of 415.4 g/mol . While key physicochemical properties such as melting point, density, and solubility remain unreported (N/A in available data), its structural features align with pharmacologically active thiazole-based compounds, which often exhibit anticancer, antimicrobial, or kinase-inhibitory properties .

Properties

IUPAC Name

N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-12-4-6-14(9-16(12)22)23-19(26)10-15-11-30-21(24-15)25-20(27)13-5-7-17(28-2)18(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOOFAGZFSDQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₉H₁₈F N₃O₄S
Molecular Weight 393.43 g/mol
CAS Number Not specified in the sources

The compound includes a thiazole ring and a dimethoxybenzamide moiety, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been shown to interact with enzymes related to cancer cell proliferation.
  • Protein Binding : It can bind to various proteins, influencing their activity and potentially modulating signaling pathways crucial for cell survival and growth.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed in response to treatment with this compound, indicating its role in regulating cellular processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and similar derivatives:

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For example:

  • A study demonstrated that benzothiazole derivatives could effectively inhibit cancer cell proliferation by activating specific apoptotic pathways .

Enzyme Targeting

In vitro studies have shown that the compound may selectively inhibit certain kinases involved in tumor growth. The inhibition of these enzymes leads to reduced cell viability in various cancer cell lines .

Case Studies

  • Study on Thiazole Derivatives :
    • A series of thiazole derivatives were tested for their anticancer activity. The results indicated that compounds similar to this compound displayed potent inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
  • Mechanistic Insights :
    • A detailed mechanistic study revealed that these compounds could induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for cell survival .

Scientific Research Applications

Potential Biological Activities

The biological activity of N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is attributed to several potential mechanisms:

  • Enzyme Inhibition The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions. Research has shown that it can interact with enzymes related to cancer cell proliferation.
  • Protein Binding It can bind to various proteins, influencing their activity and modulating signaling pathways crucial for cell survival and growth.
  • Gene Expression Modulation The compound can change gene expression patterns, indicating a role in regulating cellular processes.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. Benzothiazole derivatives have been shown to effectively inhibit cancer cell proliferation by activating apoptotic pathways. In vitro studies suggest that the compound may selectively inhibit certain kinases involved in tumor growth, leading to reduced cell viability in various cancer cell lines.

Case Studies

  • Study on Thiazole Derivatives A series of thiazole derivatives, similar to this compound, were tested for anticancer activity. The results indicated potent inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
  • Mechanistic Insights Further studies have provided mechanistic insights into how these compounds function at the molecular level to exert their anticancer effects.

Disclaimer

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The target compound shares a common scaffold with other thiazole derivatives, including:

  • A thiazole ring linked to a substituted phenyl group via an acetamide bridge.
  • A benzamide group with methoxy substituents at the 3- and 4-positions.

Key structural variations among analogs include:

Substituents on the phenyl ring :

  • Fluorine and methyl groups (target compound: 3-fluoro-4-methylphenyl).
  • Bromine (3b: 4-bromophenyl) and nitro groups (3c: 3-nitrophenyl) .
  • 4-Fluorophenyl (CAS: 941943-43-7), differing in substitution position .

Modifications to the benzamide moiety :

  • Trimethoxybenzamide in 4a (C₂₈H₂₅N₃O₅S) .
  • Dihydrodioxin incorporation (CAS: 1005295-15-7, C₂₂H₂₁N₃O₆S) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound (CAS/ID) Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target (921863-56-1) C₂₀H₁₈FN₃O₄S 415.4 N/A 3-fluoro-4-methylphenyl
3b C₂₇H₂₀BrN₃O₄S 563.4 215–217 4-bromophenyl
3c C₂₅H₁₈N₄O₆S 502.5 222–224 3-nitrophenyl
4a C₂₈H₂₅N₃O₅S 515.6 197–199 Phenyl, trimethoxybenzamide
CAS 1005295-15-7 C₂₂H₂₁N₃O₆S 455.5 N/A Dihydrodioxin-linked phenyl

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3c) correlate with higher melting points compared to halogenated analogs (3b) .

Spectral and Analytical Comparisons

NMR and Mass Spectrometry

  • 1H-NMR : The target compound’s spectrum would display signals for:
    • Methoxy groups (~3.8–4.0 ppm).
    • Thiazole protons (6.5–8.5 ppm), similar to analogs like 3b and 3c .
  • HRMS : Expected molecular ion peak at m/z 415.4 (M+H⁺), consistent with analogs in and .
Table 2: Spectral Data of Selected Analogs
Compound (ID) 1H-NMR Features (δ, ppm) HRMS (m/z)
3b 7.8 (s, thiazole-H), 3.9 (s, OCH₃) 563.4 [M+H]⁺
3c 8.2 (d, NO₂-C6H4), 4.1 (s, OCH₃) 502.5 [M+H]⁺
4a 6.7–7.3 (Ar-H), 3.8 (s, 3×OCH₃) 515.6 [M+H]⁺

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